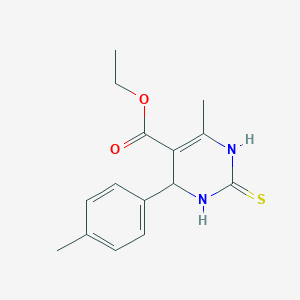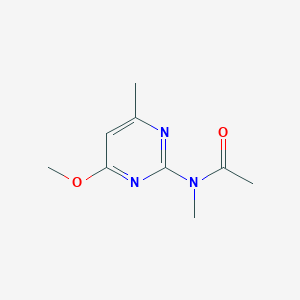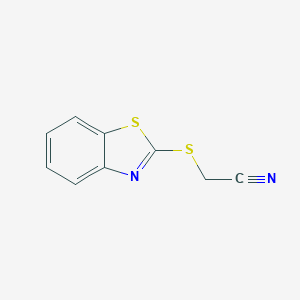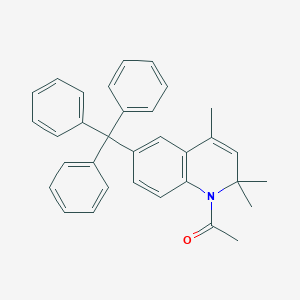
6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester” belongs to a group of esters of 2-oxo- and 1,2,3,4-tetrahydropyrimidine-5-carboxylic acids . These compounds exhibit a wide spectrum of biological activities .
Synthesis Analysis
This compound has been synthesized as part of a series of similar esters . The synthesis process involved the use of a functionalized thiourea .Molecular Structure Analysis
The dihydropyrimidine ring in this compound adopts a screw-boat conformation . The crystal packing is stabilized by strong N—H…O and weak C—H…O intermolecular hydrogen bonds .Chemical Reactions Analysis
The compound has been evaluated in vitro for its antimicrobial and anticancer potential . It was found to be almost equipotent to the standard drug, norfloxacin, against Escherichia coli .Physical And Chemical Properties Analysis
The molecular formula of the compound is C14H16N2O3 . Its molecular weight is 260.29 g/mol . The compound’s IUPAC name is ethyl 6-methyl-2-oxo-4-phenyl-3,4-dihydro-1H-pyrimidine-5-carboxylate .科学的研究の応用
Here is a comprehensive analysis of the scientific research applications of “6-Methyl-2-thioxo-4-p-tolyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid ethyl ester”, also known as “ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate”:
Antimicrobial Applications
This compound has been studied for its potential in combating various bacterial and fungal strains. A study has developed multi-target quantitative structure-activity relationship (mt-QSAR) models to describe the antibacterial activity against S. aureus , B. subtilis , and E. coli , as well as antifungal activity against C. albicans and A. niger .
Anticancer Evaluation
Research has also been conducted to evaluate the anticancer properties of this compound, which includes synthesis and QSAR studies .
Perovskite Solar Cells Enhancement
The compound has been identified as a potential competitor for enhancing perovskite solar cells (MAPbI3) embedded with Au nanospheres, showing promise in increasing conversion efficiency .
Interaction with Ecto-5’-Nucleotidase
In silico studies have demonstrated that this compound shows good potential for interacting with ecto-5’-nucleotidase, an enzyme considered as a target for therapeutic intervention .
Synthesis Using Biginelli Reaction
The Biginelli reaction has been utilized for the synthesis of this compound, indicating its importance in chemical synthesis methodologies .
Anticonvulsant Activity
There is research aimed at synthesizing new potential anticonvulsants in the series of 2-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio-acetamides, with this compound serving as an initial intermediate .
作用機序
Target of Action
The primary target of this compound is ecto-5’-nucleotidase . This enzyme is involved in the hydrolysis of adenosine monophosphate (AMP) to adenosine, a molecule that increases cancer growth through immune system suppression .
Mode of Action
The compound interacts with its target, ecto-5’-nucleotidase, by binding to its active site. This interaction inhibits the enzyme’s activity, preventing the conversion of AMP to adenosine . The exact nature of this interaction and the resulting changes in the enzyme’s conformation are still under investigation.
Biochemical Pathways
The inhibition of ecto-5’-nucleotidase affects the purinergic signaling pathway. This pathway is involved in a variety of physiological processes, including immune response, neurotransmission, and vascular homeostasis . By inhibiting ecto-5’-nucleotidase, the compound reduces the levels of adenosine, thereby modulating the activity of this pathway .
Pharmacokinetics
The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can participate in hydrogen bonding .
Result of Action
The molecular and cellular effects of the compound’s action include the reduction of adenosine levels and the modulation of the purinergic signaling pathway . These effects can lead to a decrease in cancer cell proliferation and an increase in immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For instance, the compound’s stability and efficacy might be reduced at acidic pH or high temperatures. Additionally, the presence of other molecules that bind to ecto-5’-nucleotidase could potentially compete with the compound, affecting its efficacy .
将来の方向性
特性
IUPAC Name |
ethyl 6-methyl-4-(4-methylphenyl)-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2S/c1-4-19-14(18)12-10(3)16-15(20)17-13(12)11-7-5-9(2)6-8-11/h5-8,13H,4H2,1-3H3,(H2,16,17,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUPURKPOSPYBDZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=S)NC1C2=CC=C(C=C2)C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 1,3-dimethylpyrido[1,2-a]benzimidazole-4-carboxylate](/img/structure/B377060.png)
![N-ethyl-N-{4-(isopropylamino)-6-[methyl(4H-1,2,4-triazol-4-yl)amino]-1,3,5-triazin-2-yl}amine](/img/structure/B377061.png)
![4-[(4-Chlorobenzyl)amino]phenol](/img/structure/B377065.png)

![[4,6-Bis(ethylamino)-1,3,5-triazin-2-yl]-(2-phenoxyethyl)cyanamide](/img/structure/B377071.png)


![4-[(2-chlorobenzylidene)amino]-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B377075.png)
![2-Methyl-5-(2-morpholin-4-ylethyl)-[1,2,4]triazino[2,3-a]benzimidazol-3-one](/img/structure/B377076.png)
![5-[4-(Dimethylamino)cinnamoyl]acenaphthene](/img/structure/B377077.png)
![3-({4-Nitrobenzyl}sulfanyl)-2-phenylimidazo[1,2-a]pyridine](/img/structure/B377078.png)


![4,4,6-trimethyl-5-(2-thienylcarbonyl)-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B377083.png)